molecular formula C10H14ClNO3 B7721055 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE

Cat. No.: B7721055
M. Wt: 231.67 g/mol
InChI Key: NEWFLWDFFYRGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE is a chemical compound that belongs to the class of amino acids. It is a derivative of tyrosine, characterized by the presence of an amino group, a methoxyphenyl group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetic acid with ammonia and formaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications .

Properties

IUPAC Name

3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWFLWDFFYRGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.